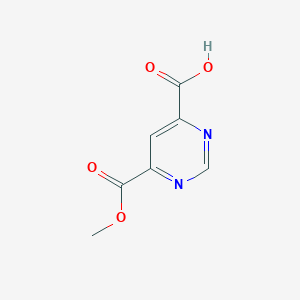

Pyrimidine-4,6-dicarboxylic acid monomethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrimidine derivatives involves various methods. One such method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Chemical Reactions Analysis

Pyrimidine derivatives can be synthesized through various chemical reactions. For instance, a base-promoted intermolecular oxidation C-N bond formation of allylic C (sp3)-H and vinylic C (sp2)-H of allyllic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O2 as the sole oxidant . Another reaction involves a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones .Scientific Research Applications

Radiopharmaceutical Probes

Pyrimidine-4,6-dicarboxylic acid monomethyl ester has been used in the synthesis of monomeric and dimeric complexes with the organometallic fac-[M(CO)3]+ (M = Re and 99mTc) core . These complexes are being studied as potential radiopharmaceutical probes .

Imaging Applications

The complexes formed with Pyrimidine-4,6-dicarboxylic acid monomethyl ester are being explored for future design of imaging applications . The ability to form complexes with radioactive elements makes it a promising candidate for developing new imaging techniques .

Therapeutic Applications

The same complexes are also being investigated for their potential therapeutic applications . The radioactive properties of these complexes could be harnessed for targeted therapy in various medical conditions .

Theranostic Applications

Theranostics is a field that combines therapy and diagnostics. The complexes of Pyrimidine-4,6-dicarboxylic acid monomethyl ester are being studied for their potential theranostic applications . This could allow for simultaneous diagnosis and treatment of diseases .

Synthesis of Biological Molecules

Pyrimidine-4,6-dicarboxylic acid, a related compound, is a naturally occurring heterocyclic compound found in many organisms as a building block of biological molecules . It’s involved in different metabolic pathways, including the synthesis of purines and pyrimidines bases, which are the building blocks of DNA and RNA .

Regulation of Metabolic Pathways

Pyrimidine-4,6-dicarboxylic acid is also involved in the regulation of the Krebs cycle during glucose metabolism . This suggests that Pyrimidine-4,6-dicarboxylic acid monomethyl ester could potentially have similar roles in metabolic regulation .

Safety and Hazards

properties

IUPAC Name |

6-methoxycarbonylpyrimidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c1-13-7(12)5-2-4(6(10)11)8-3-9-5/h2-3H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHMRMRJXNBERPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=NC(=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrimidine-4,6-dicarboxylic acid monomethyl ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(8-(4-fluorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2388832.png)

![N-[2-(4-chlorophenyl)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide](/img/no-structure.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2388835.png)

![2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one](/img/structure/B2388837.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B2388838.png)

![(E)-N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2388839.png)

![2-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2388840.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2388845.png)